6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
“6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.26 g/mol . It’s a product intended for research use only.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the search results do not provide specific information about these properties for this compound .Scientific Research Applications
Chemical Recyclization and Structural Transformations
The compound undergoes unique recyclization from a pyridazine ring to a pyrazole, showcasing an unknown type of transformation. This process involves the formation of a secondary enhydrazine group and a cyclopropane ring, which upon intramolecular formation and opening, leads to 2-[(3,5-diarylpyrazol-4-yl)methyl]-1H-benzimidazoles. This transformation highlights the compound's potential in synthetic organic chemistry for creating novel heterocyclic structures (Dzvinchuk et al., 2008).
Crystal Structure and Molecular Interaction
The compound exhibits unique crystalline forms and intermolecular interactions. Studies on similar molecules show how adjacent molecules link through hydrogen bonds, forming dimers with specific ring motifs. These structures are crucial for understanding molecular packing, stability, and interaction, which have implications in material science and drug design (Dadou et al., 2019).
Synthesis and Biological Evaluation of Derivatives
Derivatives of the compound, when synthesized with metals like platinum, palladium, and copper, show significant cytotoxic activities. The synthesis process and the resulting metal complexes' structure-activity relationships provide insights into designing new anticancer agents. The study also discusses the modulation of gene expression by these compounds, indicating potential therapeutic applications (Budzisz et al., 2010).
Antimicrobial and Antifungal Properties
Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, related to the target molecule, show antimicrobial activity against various bacteria and fungi. These findings are crucial for developing new antibiotics and antifungal drugs, addressing the growing concern over antibiotic resistance (Patel & Shaikh, 2010).
Molecular Modelling and Drug Design
The compound's derivatives have been explored for their microbial activities, providing a basis for understanding structure-activity relationships. These studies include molecular modeling, highlighting the compound's potential as a scaffold for designing drugs with specific biological targets. The research offers insights into the rational design of new therapeutic agents based on the compound's structure (Hadda et al., 2014).
Properties
IUPAC Name |
3-methyl-5-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(13(18)16-15-8)12-14-10-5-3-4-6-11(10)17(12)2/h3-7H,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXJPGZMSSEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC3=CC=CC=C3N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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